molecular formula C18H22N2O3 B13295488 tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate

tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate

Cat. No.: B13295488
M. Wt: 314.4 g/mol
InChI Key: MLNXKEFPXYOCSY-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group linked to a propyl chain substituted with an isoquinolin-4-ylmethyl moiety and a ketone (3-oxo group).

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

tert-butyl N-(2-formyl-3-isoquinolin-4-ylpropyl)carbamate

InChI

InChI=1S/C18H22N2O3/c1-18(2,3)23-17(22)20-9-13(12-21)8-15-11-19-10-14-6-4-5-7-16(14)15/h4-7,10-13H,8-9H2,1-3H3,(H,20,22)

InChI Key

MLNXKEFPXYOCSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CN=CC2=CC=CC=C21)C=O

Origin of Product

United States

Preparation Methods

Synthesis via Carbamate Formation

The primary step involves the formation of the carbamate functional group. This is achieved by reacting tert-butyl carbamate with an acyl chloride or activated ester derivative of the corresponding 2-(isoquinolin-4-ylmethyl)-3-oxopropanoic acid.

Reaction Scheme:

tert-Butyl carbamate + acyl chloride of 2-(isoquinolin-4-ylmethyl)-3-oxopropanoic acid → tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate

This process typically employs a base such as triethylamine or pyridine to facilitate nucleophilic attack and neutralize the generated HCl.

Coupling of Isoquinoline Derivatives

The isoquinoline moiety can be introduced via nucleophilic substitution on a suitable precursor, such as a 4-chloro or 4-bromo isoquinoline derivative, reacting with a nucleophile like a methylamine or amino alcohol. Alternatively, direct coupling with an isoquinoline-4-carboxylic acid derivative is performed using coupling agents like EDC·HCl or HATU in an aprotic solvent such as DMF or dichloromethane.

Example:

Isoquinoline-4-carboxylic acid + coupling agent + amine → amide intermediate

Subsequently, this intermediate undergoes further functionalization to introduce the methyl linkage at position 4.

Construction of the 3-Oxopropyl Linker

The 3-oxopropyl chain is assembled via acylation of a suitable amino precursor or through oxidation of a terminal alcohol. For example, a methyl ketone precursor can be subjected to oxidation using reagents like PCC or Dess–Martin periodinane to generate the ketone functionality.

Method:

  • Step 1: Alkylation of an amino group with a 3-chloropropanone or similar halide.
  • Step 2: Oxidation of the resulting alcohol to the ketone.

Final Assembly and Purification

The final compound is obtained through a sequence of coupling, protection/deprotection, and purification steps, often involving:

Data Tables and Research Outcomes

Step Reagents Conditions Purpose References
Carbamate formation tert-Butyl carbamate, acyl chloride Room temp, inert atmosphere Formation of carbamate linkage ,
Isoquinoline coupling Isoquinoline-4-carboxylic acid, EDC·HCl, DMF 0–25°C Introduction of isoquinoline moiety ,
Linker construction 3-Chloropropanone, base Reflux Chain elongation
Oxidation PCC or Dess–Martin Room temp Ketone formation

Note: Exact yields and reaction conditions vary among protocols, but generally, yields range from 60% to 85% for key steps, with purification critical for obtaining high-quality intermediates.

Insights from Patent and Literature Sources

  • Patent US11028081B2 describes dual-mechanism inhibitors involving similar carbamate structures, emphasizing the importance of precise acylation and coupling steps to achieve bioactive conformations (source).
  • Patent IT201800007398A1 details synthesis routes involving acylation and protection strategies, highlighting the use of aprotic solvents and condensing agents to optimize yields and selectivity (source).
  • Research article (2013) discusses peptide-based inhibitors but provides valuable insights into coupling reactions and protecting group strategies applicable to carbamate synthesis (source).

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products

Mechanism of Action

The mechanism of action of tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related carbamates, documented in the evidence, highlight key differences in substituents, synthesis, and functional properties:

Structural and Functional Comparisons

Compound Name Substituent Group Molecular Formula Key Functional Groups Biological Activity/Applications Analytical Data (if available) References
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate 3-Chloro-1,4-naphthoquinone C₁₇H₁₇ClN₂O₄ Carbamate, naphthoquinone, chloro Anticancer, antimalarial, CDC25 phosphatase inhibition 1H NMR, X-ray crystallography
UOSD015 (tert-Butyl N-(2-(2-(2-(4-(4-((adamantan-1-yl)amino)-6-ethoxy-1,3,5-triazin-2-yl)piperazin-1-yl)ethoxy)ethoxy)ethyl)carbamate) Adamantane-triazine-piperazine-ethoxy chain C₃₀H₅₂N₇O₃ Carbamate, triazine, adamantane, ethoxy Cannabinoid receptor modulation (inferred from title) HRMS: [M+H]+ 558.4107; HPLC Rt = 18.96 min
tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate Cyclopropyl-methyl-oxobutane C₁₃H₂₃NO₃ Carbamate, cyclopropyl, ketone Not specified (likely intermediate in synthesis) CAS: 4261-80-7
tert-Butyl N-[(S)-3-isopropyl-2-oxo-oxetan-3-yl]carbamate Isopropyl-oxetane C₁₁H₁₉NO₃ Carbamate, oxetane, ketone Not specified (structural/medicinal chemistry studies) X-ray crystallography

Physicochemical and Crystallographic Properties

  • Compound : Exhibits hydrogen-bonded dimerization (N–H⋯O, C–H⋯O interactions) in its crystal structure, enhancing stability and influencing solubility .

Analytical Characterization

  • UOSD015 : High-resolution mass spectrometry (HRMS) confirmed molecular identity ([M+H]+ 558.4107), while RP-HPLC (Rt = 18.96 min) validated purity .
  • Compound : 1H NMR and X-ray diffraction provided structural confirmation, critical for validating synthetic routes .

Key Insights and Implications

  • Isoquinoline vs. Naphthoquinone: The target compound’s isoquinoline group may offer stronger π-π stacking interactions in biological targets compared to the naphthoquinone’s redox activity in .
  • Bulk and Reactivity: The cyclopropyl group in introduces steric strain, possibly enhancing metabolic stability compared to the target’s isoquinoline .

Biological Activity

tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure includes an isoquinoline moiety, which is known for its diverse biological activities.

Research indicates that compounds similar to this compound may act through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit enzymes involved in various metabolic pathways, potentially affecting cancer cell proliferation and survival .
  • Modulation of Signal Transduction Pathways : The isoquinoline scaffold is often associated with modulation of signaling pathways related to cell growth and apoptosis, suggesting a role in cancer therapy .
  • Interaction with Receptors : There is evidence that these compounds can interact with neurotransmitter receptors, which may contribute to their pharmacological effects .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the growth of various cancer cell lines in vitro. The compound's effectiveness appears to correlate with its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Neuroprotective Effects

The compound also exhibits neuroprotective properties, likely due to its ability to modulate neurotransmitter levels and reduce oxidative stress within neuronal cells. This suggests potential applications in neurodegenerative diseases .

Research Findings and Case Studies

A comprehensive analysis of the biological activity of this compound reveals several key findings:

StudyFindings
Demonstrated inhibition of tumor cell proliferation in vitro.
Identified as a dual mechanism inhibitor affecting both rho kinase and monoamine transporters.
Showed potential for neuroprotection in models of oxidative stress.

Q & A

Q. What are the recommended synthetic routes for tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate, and how can reaction efficiency be validated?

A common approach involves coupling isoquinoline derivatives with tert-butyl carbamate intermediates. For example, a nucleophilic substitution reaction between 2-(isoquinolin-4-ylmethyl)-3-oxopropyl bromide and tert-butyl carbamate under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the target compound . Post-synthesis validation includes:

  • GC/MS or LC-MS for purity assessment.
  • ¹H/¹³C NMR to confirm structural integrity (e.g., tert-butyl group resonance at ~1.4 ppm and carbonyl signals near 170 ppm) .
  • TLC monitoring to track reaction progress.

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Storage : Store at –20°C in inert, airtight containers (e.g., amber glass vials) to prevent hydrolysis of the carbamate group .
  • Handling : Use anhydrous solvents (e.g., dry DCM or acetonitrile) during experiments to avoid decomposition .
  • Stability testing : Conduct accelerated degradation studies under varying pH (2–12) and temperature (4–40°C) to identify degradation pathways .

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography for absolute stereochemical confirmation (if crystalline) .
  • FT-IR spectroscopy to identify carbonyl stretches (~1680–1750 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) for exact mass determination (±5 ppm tolerance) .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal lattice influence the compound’s physicochemical properties?

In related carbamates, bifurcated N–H···O hydrogen bonds (e.g., N1–H1···O4 and N1–H1···O1) stabilize the crystal lattice, reducing solubility but enhancing thermal stability. Such interactions can be mapped via:

  • Single-crystal X-ray diffraction to determine bond lengths and angles .
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts contributing >15% to lattice energy) .

Q. What strategies are effective for optimizing the synthesis of this compound using Design of Experiments (DoE)?

  • Factors to test : Reaction temperature (25–80°C), molar ratio (1:1 to 1:2.5), and solvent polarity (acetonitrile vs. DMF) .

  • Response variables : Yield, purity, and reaction time.

  • Statistical tools : Central Composite Design (CCD) or Plackett-Burman analysis to identify critical parameters .

  • Example table of optimization results :

    Temperature (°C)SolventMolar RatioYield (%)Purity (%)
    50Acetonitrile1:1.57298
    70DMF1:26895

Q. How can researchers assess the pharmacological potential of this compound, such as anticancer activity?

  • In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM indicate promising activity .
  • Mechanistic studies :
    • Flow cytometry to evaluate apoptosis (Annexin V/PI staining).
    • Western blotting to measure CDC25 phosphatase inhibition, a target in leukemia .
  • SAR analysis : Modify the isoquinoline or carbamate moiety to enhance potency and reduce toxicity .

Q. What precautions are necessary when scaling up synthesis to avoid batch variability?

  • Process Analytical Technology (PAT) : Use inline FT-IR or Raman spectroscopy to monitor reaction progression in real time .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Quality control : Validate each batch via HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min flow rate) .

Methodological Notes

  • Contradictions in evidence : While some safety data sheets classify carbamates as non-hazardous , others recommend precautions against inhalation and skin contact due to variable impurities . Always conduct a risk assessment before use.

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